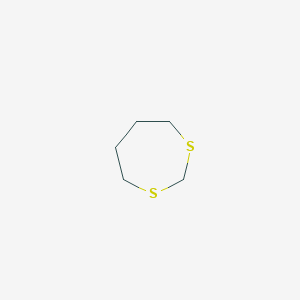

1,3-Dithiepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dithiepane is a useful research compound. Its molecular formula is C5H10S2 and its molecular weight is 134.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,3-Dithiepane is primarily utilized as a versatile synthetic intermediate in organic chemistry. Its ability to participate in various reactions makes it an essential building block for constructing complex molecules.

1.1. Synthesis of Natural Products

One of the most significant applications of this compound derivatives is in the synthesis of natural products. Dithiane and dithiepane moieties can be strategically employed to mask carbonyl functionalities, allowing for selective transformations. For example, the use of 2-lithio-1,3-dithiane has been reported to facilitate C-C bond-forming reactions with high yields .

Case Study: Total Synthesis of Octalactin A

- Methodology : The synthesis involved alkylation of 2-lithio-1,3-dithiane with appropriate bromoacetal and alkenyl bromide.

- Yield : High yields (70-90%) were achieved in the formation of key intermediates.

- Outcome : Octalactin A exhibited potent cytotoxic activity against tumor cell lines .

Medicinal Chemistry

This compound derivatives have shown promise in medicinal chemistry, particularly as potential pharmacological agents.

2.1. Calcium Channel Blockers

Research indicates that certain dithiane derivatives exhibit calcium channel blocking activity. For instance, compounds derived from this compound have been evaluated for their effects on calcium channels, showing significant activity compared to established blockers like diltiazem .

Case Study: Structure-Activity Relationship (SAR) Study

- Compounds Studied : Various structural analogues were synthesized and assessed for calcium antagonist properties.

- Findings : The tricyclic series demonstrated the highest potency, suggesting a mechanism similar to known calcium channel blockers .

Material Science

The unique properties of this compound make it suitable for applications in material science.

3.1. Polymer Chemistry

Dithiepane derivatives can serve as functional monomers in polymer synthesis. Their incorporation into polymer matrices can enhance properties such as thermal stability and electrical conductivity.

Research Insights

- Dithiepane-based polymers have been studied for their potential use in electronic devices due to their conductive properties .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Corey–Seebach Umpolung Reaction

1,3-Dithianes are pivotal in umpolung (polarity reversal) chemistry. Deprotonation at the 2-position using strong bases like n-BuLi generates 2-lithio-1,3-dithiane, an acyl anion equivalent. This intermediate reacts with electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form C–C bonds .

Key Steps:

-

Deprotonation:

1,3-Dithiane+LiNR2→2-Lithio-1,3-dithiane+HNR2 . -

Alkylation:

2-Lithio-1,3-dithiane+R-X→2-R-1,3-dithiane+LiX . -

Deprotection:

Hydrolysis with Hg(II) salts or oxidative methods regenerates carbonyl groups .

Example:

Alkylation of 2-lithio-1,3-dithiane with benzyl bromide yields 2-benzyl-1,3-dithiane, which hydrolyzes to acetophenone .

Oxidation Reactions

1,3-Dithianes undergo oxidation to sulfoxides or sulfones, depending on the oxidant:

| Oxidant | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| MCPBA | trans-1,3-Dithiane dioxide | Et2O, 0°C | 85% | |

| O3 | trans-Dioxides | CH2Cl2, -78°C | 72–90% | |

| NaIO4 | Carbonyl compounds | MeOH/H2O | 90–95% |

Mechanistic Insight:

The preference for trans-dioxides arises from reduced steric strain compared to cis isomers .

Solid-State Deprotection

Mercury(II) nitrate trihydrate efficiently cleaves 1,3-dithianes under solvent-free conditions:

| Substrate | Reagent | Time | Yield | Ref. |

|---|---|---|---|---|

| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO3)2·3H2O | 1–4 min | 95% | |

| 1,3-Dithiolanes | Hg2(NO3)2·2H2O | 30 min | 70% |

Advantages: Rapid reaction times, minimal side products, and scalability .

Reactivity with [1.1.1]Propellane

2-Aryl-1,3-dithianes react with [1.1.1]propellane to form bicyclo[1.1.1]pentane derivatives, valuable in medicinal chemistry:

| Substrate | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| 2-(3-Furyl)-1,3-dithiane | Bicyclo[1.1.1]pentane | NaN(SiMe3)2, DME | 60% | |

| 2-(4-Pyridyl)-1,3-dithiane | Bicyclo[1.1.1]pentane | LiN(SiMe3)2, THF | 68% |

Limitations: Steric hindrance (e.g., 2-tolyl derivatives) reduces reactivity .

Acid-Base Behavior

1,3-Dithianes exhibit weak acidity at the 2-position (pKa ≈ 31), enabling deprotonation with strong bases . Gas-phase studies reveal competing elimination and fragmentation pathways :

1,3-Dithiane+OH−→HS−+CH2=CH2+HCO

Eigenschaften

CAS-Nummer |

6008-52-2 |

|---|---|

Molekularformel |

C5H10S2 |

Molekulargewicht |

134.3 g/mol |

IUPAC-Name |

1,3-dithiepane |

InChI |

InChI=1S/C5H10S2/c1-2-4-7-5-6-3-1/h1-5H2 |

InChI-Schlüssel |

WUEVTTISRIDODU-UHFFFAOYSA-N |

SMILES |

C1CCSCSC1 |

Kanonische SMILES |

C1CCSCSC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.